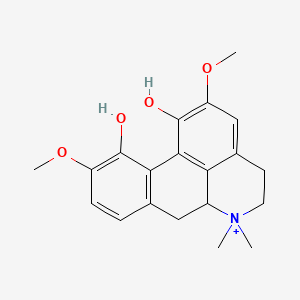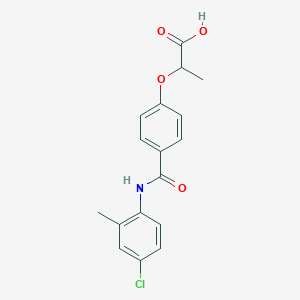
MFCD03283729
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD03283729 is a synthetic compound belonging to the fluoroquinolone class of antibiotics. These compounds are known for their broad-spectrum antibacterial activity, which makes them valuable in treating various bacterial infections. The unique structure of this compound allows it to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-6-fluoro-4-oxo-7-[4-(pyridin-4-ylcarbonyl)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid typically involves multiple steps:
Formation of the quinolone core: This step involves the cyclization of an appropriate precursor, such as ethyl 2,4-dichloro-5-fluorobenzoylacetate, under basic conditions to form the quinolone core.
Introduction of the piperazine moiety: The piperazine ring is introduced through a nucleophilic substitution reaction, where the piperazine displaces a leaving group on the quinolone core.
Attachment of the pyridin-4-ylcarbonyl group: This step involves the acylation of the piperazine nitrogen with pyridine-4-carbonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves:
Batch or continuous flow reactors: To ensure consistent reaction conditions and high yields.
Purification steps: Including crystallization, filtration, and drying to obtain the pure compound.
Quality control: Ensuring the final product meets the required purity and potency standards.
Análisis De Reacciones Químicas
Types of Reactions
MFCD03283729 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone N-oxides.
Reduction: Reduction reactions can modify the quinolone core or the piperazine ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinolone core or the piperazine ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Quinolone N-oxides: Formed through oxidation.
Reduced quinolones: Formed through reduction.
Substituted quinolones: Formed through nucleophilic substitution.
Aplicaciones Científicas De Investigación
MFCD03283729 has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of fluoroquinolones.
Biology: Investigated for its antibacterial activity against various bacterial strains.
Medicine: Explored for its potential use in treating bacterial infections, particularly those resistant to other antibiotics.
Industry: Used in the development of new antibacterial agents and formulations.
Mecanismo De Acción
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, the compound prevents the bacteria from replicating and transcribing their DNA, leading to bacterial cell death.
Comparación Con Compuestos Similares
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents on the quinolone core.
Levofloxacin: A fluoroquinolone with a different stereochemistry and substituents.
Moxifloxacin: A fluoroquinolone with a methoxy group at the 8-position of the quinolone core.
Uniqueness
MFCD03283729 is unique due to its specific substituents, which may confer different pharmacokinetic and pharmacodynamic properties compared to other fluoroquinolones. Its structure allows for potential modifications to enhance its antibacterial activity and reduce resistance.
Propiedades
IUPAC Name |
1-ethyl-6-fluoro-4-oxo-7-[4-(pyridine-4-carbonyl)piperazin-1-yl]quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN4O4/c1-2-25-13-16(22(30)31)20(28)15-11-17(23)19(12-18(15)25)26-7-9-27(10-8-26)21(29)14-3-5-24-6-4-14/h3-6,11-13H,2,7-10H2,1H3,(H,30,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJUJGCJLUYFQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)C4=CC=NC=C4)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-(1-ADAMANTYL)PIPERAZINO]-2-CHLORO-1-ETHANONE](/img/structure/B7765458.png)


![4-oxo-4-[[(1S,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoic acid](/img/structure/B7765476.png)
![(1S,4S,5R,8S,9R,10S,12R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B7765479.png)

![2-[4-(4-tert-butylphenoxy)-3-(trifluoromethyl)-1H-pyrazol-5-yl]-5-[(4-chlorobenzyl)oxy]phenol](/img/structure/B7765492.png)


![Hexahydro-pyrrolo[3,2-b]pyrrol-2-one](/img/structure/B7765503.png)
